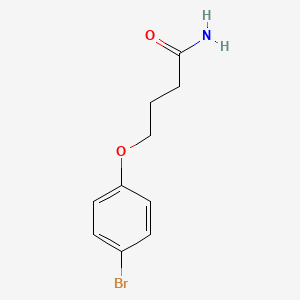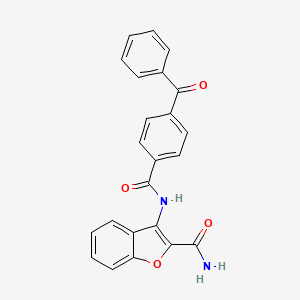![molecular formula C17H11ClF3NO3S B2541821 2-(4-Chlorophenyl)-4-[4-(trifluoromethyl)phenyl]-1lambda~4~,4-thiazinane-1,3,5-trione CAS No. 252058-94-9](/img/structure/B2541821.png)
2-(4-Chlorophenyl)-4-[4-(trifluoromethyl)phenyl]-1lambda~4~,4-thiazinane-1,3,5-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorophenyl)-4-[4-(trifluoromethyl)phenyl]-1lambda~4~,4-thiazinane-1,3,5-trione is a useful research compound. Its molecular formula is C17H11ClF3NO3S and its molecular weight is 401.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Environmental Impact and Degradation
Chlorophenols, including derivatives similar to the chemical compound of interest, have been assessed for their impact on aquatic environments. Chlorophenols generally exhibit moderate toxic effects to both mammalian and aquatic life, with considerable toxicity to fish upon long-term exposure. These compounds have low persistence when biodegradable microflora is present, but can show moderate to high persistence under varying environmental conditions. Bioaccumulation is expected to be low, with notable organoleptic effects observed in these compounds (Krijgsheld & Gen, 1986).
Synthesis and Structural Properties
The synthesis and structural properties of novel substituted compounds, including thiazolidin-4-ones which share a structural resemblance to the chemical , have been explored. These compounds are produced through reactions involving chloral and substituted anilines, leading to a variety of products depending on the type of amine and reaction conditions. This synthetic route is highlighted for its potential in generating several intermediates, with high-resolution magnetic resonance spectra and ab initio calculations providing insights into the products' conformations (Issac & Tierney, 1996).
Analytical Applications
In the context of analytical applications, the degradation processes of compounds structurally related to the one of interest, such as nitisinone, have been studied using LC-MS/MS. These studies aim to understand the stability and degradation pathways of such compounds, which is crucial for assessing potential risks and benefits in their application. The stability of these compounds tends to increase with the pH of the solution, and major degradation products have been identified, contributing to a better understanding of their properties (Barchańska et al., 2019).
Environmental Chemistry of Similar Compounds
Studies on compounds similar to 2-(4-Chlorophenyl)-4-[4-(trifluoromethyl)phenyl]-1lambda4,4-thiazinane-1,3,5-trione, such as DDT and its metabolites, have shown significant environmental persistence and potential for bioaccumulation. These studies offer insights into the chemical processes that influence the environmental fate of chlorinated compounds and their potential impact on wildlife and human health. Understanding the environmental behavior of these compounds helps in assessing their long-term ecological and health effects (Ricking & Schwarzbauer, 2012).
特性
IUPAC Name |
2-(4-chlorophenyl)-1-oxo-4-[4-(trifluoromethyl)phenyl]-1,4-thiazinane-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF3NO3S/c18-12-5-1-10(2-6-12)15-16(24)22(14(23)9-26(15)25)13-7-3-11(4-8-13)17(19,20)21/h1-8,15H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDBYKUNWRUKCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)C(S1=O)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(Bromomethyl)pyrazolo[1,5-a]pyridine](/img/structure/B2541742.png)
![1-[3-(Chloromethyl)-5-fluoro-2-hydroxyphenyl]ethan-1-one](/img/structure/B2541747.png)
![2-(3-(3-chloro-4-methylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2541750.png)
![N-([2,2'-bifuran]-5-ylmethyl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2541751.png)


![(Z)-5-bromo-N'-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethylidene)-2-hydroxybenzohydrazide](/img/structure/B2541755.png)
![N-(2,4-difluorophenyl)-2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2541756.png)
![2-(ethylsulfanyl)-8-(4-methylbenzenesulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2541757.png)

![N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-fluoro-4-methoxybenzamide](/img/structure/B2541759.png)
![N-(3-methoxyphenyl)-2-[3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2541761.png)
